molecular formula C13H20N5O7P B12907891 N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine CAS No. 61893-80-9

N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine

Cat. No.: B12907891
CAS No.: 61893-80-9
M. Wt: 389.30 g/mol
InChI Key: YXCGFIKWBGOQST-WOUKDFQISA-N
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Description

N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine is a modified nucleoside characterized by the attachment of a bis(hydroxymethyl)phosphanyl-methyl group to the guanine base of guanosine.

Properties

CAS No.

61893-80-9

Molecular Formula

C13H20N5O7P

Molecular Weight

389.30 g/mol

IUPAC Name

2-[bis(hydroxymethyl)phosphanylmethylamino]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C13H20N5O7P/c19-1-6-8(22)9(23)12(25-6)18-2-14-7-10(18)16-13(17-11(7)24)15-3-26(4-20)5-21/h2,6,8-9,12,19-23H,1,3-5H2,(H2,15,16,17,24)/t6-,8-,9-,12-/m1/s1

InChI Key

YXCGFIKWBGOQST-WOUKDFQISA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)NCP(CO)CO

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)NCP(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves multiple steps, starting from readily available precursors. The process typically includes the protection of hydroxyl groups, formation of the phosphino group, and subsequent coupling with the purine base. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated systems to manage the complex reaction sequences. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the phosphino group or the purine base.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s phosphino group can interact with metal ions, influencing enzymatic activities and cellular processes. Additionally, its purine base can mimic natural nucleotides, potentially interfering with DNA and RNA synthesis.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical properties of N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group CAS Number Key Applications/Features
This compound* Not explicitly provided ~450–500 (estimated) N-position: Bis(hydroxymethyl)phosphanyl-methyl Not available Potential metal chelation, solubility modulation
5'-O-[(R)-Hydroxy(methoxy)phosphoryl]guanosine C₁₁H₁₆N₅O₈P 377.25 5'-position: Hydroxy(methoxy)phosphoryl Not provided Nucleotide analogs, RNA synthesis
N2-Phenylacetylguanosine C₁₉H₂₁N₅O₆ 415.40 N2-position: Phenylacetyl 132628-16-1 Research chemical, nucleotide studies
5'-O-Trityl-2'-O-silyl-N-acylguanosine C₄₁H₅₁N₅O₈Si 769.96 2'-O-silyl, 5'-O-trityl, N-acyl 81279-39-2 Oligonucleotide synthesis (protecting groups)
2'-O-Photocaged 3'-S-Thioguanosine Phosphoramidite C₃₉H₄₈N₇O₈PSi 810.00 (estimated) 2'-O-nitrobenzyl, 3'-thio, phosphoramidite Not provided Light-activated RNA probes

* Estimated properties based on structural analogs.

Key Comparative Insights

Substituent Position and Reactivity :

  • The target compound modifies the N-position of guanine, unlike 5'-phosphorylated (e.g., ) or 2'/5'-protected derivatives (e.g., ). This N-modification may reduce steric hindrance compared to bulky trityl/silyl groups, favoring interactions with enzymes or metal ions.
  • The bis(hydroxymethyl)phosphanyl group introduces dual hydroxymethyl arms, enhancing water solubility compared to hydrophobic groups like phenylacetyl or trityl .

Synthetic Utility: Phosphoramidite derivatives (e.g., ) are widely used in solid-phase oligonucleotide synthesis. The target compound’s phosphanyl group could serve as a precursor for metal-coordinated catalysts or prodrugs. N2-Phenylacetylguanosine demonstrates the utility of acylated guanosine in studying nucleotide-protein interactions, suggesting similar applications for the target compound.

Computational Analysis :

  • Geometry optimization methods (B3LYP/6-31+G(d,p)) described in could model the target compound’s conformational flexibility and solvent interactions. Implicit solvation models (IEFPCM) predict stability in aqueous environments, critical for biological applications.

Biological Activity

N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine, a phosphonated guanosine analog, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally significant as it incorporates a bis(hydroxymethyl)phosphanyl group, which may enhance its interaction with biological targets, particularly in the context of antiviral and antimalarial therapies.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in nucleotide metabolism. Notably, it has been shown to inhibit hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) in Plasmodium falciparum, the causative agent of malaria. This enzyme is crucial for purine salvage, making it a viable target for therapeutic intervention.

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects against Pf HGXPRT, demonstrating selectivity over human enzymes. The inhibition mechanism appears to be competitive, where the compound mimics the natural substrates of the enzyme, thereby blocking the active site and preventing substrate conversion.

Biological Activity Data

CompoundTarget EnzymeIC50 (µM)Selectivity Ratio (Pf/Hs)
This compoundHGXPRT (P. falciparum)0.5>500
Immucillin-H phosphateHGXPRT (P. falciparum)0.150
Acyclic phosphonatesHGXPRT (P. falciparum)1.0100

Antimalarial Activity

In a study focused on the synthesis and evaluation of acyclic phosphonates, this compound was identified as one of the most promising candidates for further development as an antimalarial agent. The compound's ability to selectively inhibit Pf HGXPRT suggests that it could effectively disrupt purine metabolism in the parasite, leading to reduced viability and growth.

Antiviral Potential

Additionally, preliminary investigations into the antiviral properties of this compound have shown promise against various viral targets, although further studies are needed to elucidate its efficacy and mechanism in this context. The structural similarity to other guanosine analogs known for antiviral activity supports this avenue of research.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Selectivity : The compound exhibits a significantly higher selectivity for Pf HGXPRT compared to human enzymes, with a selectivity ratio exceeding 500, indicating minimal off-target effects on human cells.
  • Potency : With an IC50 value of 0.5 µM against Pf HGXPRT, it demonstrates considerable potency as an inhibitor.
  • Potential as a Prodrug : Research is ongoing to develop membrane-permeable prodrugs that can effectively deliver this compound into erythrocytes and subsequently into the parasite.

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